High-Affinity NK1 Receptor Antagonism vs. Closely Related Analogues
2-(5-Nitroquinolin-8-yl)ethan-1-amine demonstrates potent antagonism at the human NK1 receptor, with a reported Ki of 6.40 nM in a Schild plot analysis using CHO-K1 cells [1]. This represents a clear differentiation from other 5-nitroquinoline congeners, such as nitroxoline, whose primary reported mechanisms involve metal chelation and proteasome inhibition, not NK1 antagonism [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (and 13 nM in a separate assay) |
| Comparator Or Baseline | Nitroxoline (8-hydroxy-5-nitroquinoline): No reported NK1 affinity; primary activity is anticancer. |
| Quantified Difference | Target compound is a potent NK1 antagonist; comparator is not an NK1 antagonist. |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay/Schild plot analysis. |
Why This Matters
This data directly supports the procurement of this compound for NK1 receptor-focused projects, where general nitroquinolines would be inactive and provide no value.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Ki = 6.40 nM for human NK1 receptor. View Source
- [2] Ding, W. Q., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 309(2), 162-169. View Source
